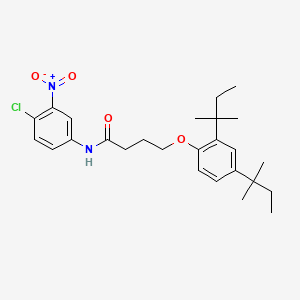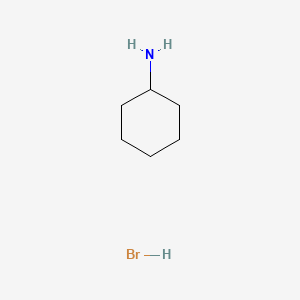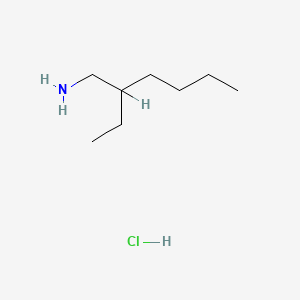
Cyclopentyl methyl ether
概要
説明
Cyclopentyl methyl ether, also known as methoxycyclopentane, is a hydrophobic ether solvent. It is characterized by a high boiling point of 106°C and a low melting point of -140°C. This compound is known for its low formation of peroxides, relative stability under acidic and basic conditions, and the formation of azeotropes with water. These properties make this compound an attractive alternative to other ethereal solvents such as tetrahydrofuran, 2-methyltetrahydrofuran, dioxane, and 1,2-dimethoxyethane .
作用機序
Target of Action
Cyclopentyl methyl ether primarily targets the respiratory system, gastrointestinal system, eyes, and skin . It is used in a variety of applications due to its unique properties, including its hydrophobicity and chemical stability .
Mode of Action
This compound acts as a solvent in organic synthesis . It is particularly resistant to peroxide formation, which can be attributed to an unusually high bond dissociation energy of the secondary a-C@H bond . This makes it a more stable choice compared to other solvents such as tetrahydrofuran (THF) and 2-methyltetrahydrofuran (2-MeTHF) .
Biochemical Pathways
This compound is involved in a wide range of synthetic applications, including organometallic chemistry, catalysis, biphasic reactions, oxidations, and radical reactions . It is also used in reactions involving alkali agents, such as nucleophilic substitutions of heteroatoms (alcohols and amines) .
Pharmacokinetics
Its low toxicity, high boiling point, low melting point, hydrophobicity, and chemical stability towards a wide range of conditions make it a preferred choice in various applications .
Result of Action
The use of this compound in organic synthesis results in a variety of outcomes, depending on the specific reaction. For instance, it can facilitate nucleophilic substitutions of heteroatoms in reactions involving alkali agents . Its stability under both acidic and basic conditions makes it a versatile solvent in a wide array of chemical reactions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, its hydrophobic nature makes it suitable for use in reactions where water is a byproduct . Additionally, it has a relatively low latent heat of vaporization, which means it can be easily recovered and recycled . This makes this compound an environmentally friendly choice in the realm of organic synthesis .
生化学分析
Biochemical Properties
Cyclopentyl methyl ether plays a significant role in various biochemical reactions, primarily as a solvent. It is used in reactions involving alkali agents, Lewis acids, organometallic reagents, and transition metal catalysts . This compound interacts with enzymes and proteins by stabilizing reaction intermediates and facilitating the formation of reaction products. For example, it enhances enzyme activity and enantioselectivity in enantioselective transesterifications . The hydrophobic nature of this compound allows it to act as an extractant in biochemical processes, aiding in the separation and purification of biomolecules .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell function by altering cell signaling pathways, gene expression, and cellular metabolism. This compound’s low toxicity and high stability make it suitable for use in cell culture and biochemical assays . Studies have demonstrated that this compound can enhance the activity of certain enzymes, leading to increased reaction rates and improved product yields . Additionally, its hydrophobicity allows it to interact with cell membranes, potentially affecting membrane fluidity and permeability .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can form hydrogen bonds with biomolecules, stabilizing reaction intermediates and facilitating catalytic processes . This compound also acts as a solvent for organometallic reagents, enabling the formation of reactive intermediates and promoting reaction efficiency . Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It exhibits high stability and low degradation rates, making it suitable for long-term experiments . This compound’s stability under acidic and basic conditions ensures consistent performance in various biochemical assays . Long-term exposure to this compound has been shown to have minimal adverse effects on cellular function, with no significant changes in cell viability or metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to have minimal toxicity and no adverse effects on animal health . At high doses, this compound can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, with significant toxicity occurring at doses above a certain threshold . These findings highlight the importance of careful dosage control when using this compound in animal studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates and subsequent detoxification . This compound’s hydrophobic nature allows it to partition into lipid membranes, affecting metabolic flux and metabolite levels . Additionally, it can influence the activity of metabolic enzymes, leading to changes in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cell membranes . This compound’s hydrophobicity allows it to accumulate in lipid-rich compartments, affecting its localization and distribution within cells . This property also enables it to act as an extractant, aiding in the separation and purification of biomolecules .
Subcellular Localization
This compound’s subcellular localization is influenced by its hydrophobic nature and interactions with biomolecules. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This compound’s accumulation in lipid-rich compartments can affect its activity and function, influencing cellular processes such as membrane fluidity and permeability . Additionally, its interactions with enzymes and proteins can modulate their activity and stability, further impacting cellular function .
準備方法
Cyclopentyl methyl ether can be synthesized through two main methods:
Methylation of Cyclopentanol: This method involves the methylation of cyclopentanol using methanol.
Addition of Methanol to Cyclopentene: This method is more sustainable as it does not produce by-products. Cyclopentene and methanol are subjected to an etherification reaction through a strong acid cation exchange resin fixed bed. .
化学反応の分析
Cyclopentyl methyl ether undergoes various types of reactions, including:
Nucleophilic Substitution: Reactions involving alkali agents such as alcohols and amines.
Lewis Acid-Mediated Reactions: Examples include the Beckmann reaction and Friedel-Crafts reaction.
Reactions with Organometallic Reagents: Such as the Claisen condensation, formation of enolates, and Grignard reaction.
Reduction and Oxidation: this compound can participate in reduction and oxidation reactions.
Reactions with Transition Metal Catalysts: These include various catalytic processes.
Azeotropical Removal of Water: Reactions such as acetalization .
科学的研究の応用
Cyclopentyl methyl ether is widely used in organic synthesis, mainly as a solvent. Its applications extend to:
Extraction: Due to its hydrophobic nature, it is suitable for extracting non-polar compounds.
Polymerization: It is used in polymerization reactions.
Crystallization: this compound is employed in crystallization processes.
Surface Coating: It is used in surface coating applications.
Green Chemistry: This compound is considered an eco-friendly solvent and is used in various sustainable chemistry applications, including organometallic chemistry, catalysis, biphasic reactions, oxidations, and radical reactions
類似化合物との比較
Cyclopentyl methyl ether is compared with other ethereal solvents such as:
- Tetrahydrofuran (THF)
- 2-Methyltetrahydrofuran (2-MeTHF)
- Dioxane
- 1,2-Dimethoxyethane (DME)
- Tert-Butyl Methyl Ether (MTBE)
- Tert-Amyl Methyl Ether (TAME)
This compound stands out due to its higher resistance to peroxide formation, relative stability under acidic and basic conditions, and its ability to form azeotropes with water. These properties make it a safer and more environmentally friendly alternative to the aforementioned solvents .
特性
IUPAC Name |
methoxycyclopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-7-6-4-2-3-5-6/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKTCDJAMAYNROS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074958 | |
| Record name | Cyclopentane, methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5614-37-9 | |
| Record name | Cyclopentyl methyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5614-37-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentyl methyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005614379 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopentane, methoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclopentane, methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopentyl methyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.006 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Cyclopentane, methoxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.083 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOPENTYL METHYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4067E5GBKB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














